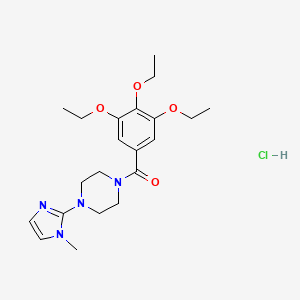![molecular formula C7H14ClNOS B2878948 5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride CAS No. 2503204-13-3](/img/structure/B2878948.png)
5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride is a chemical compound with the molecular formula C7H14ClNOS and a molecular weight of 195.71 . It is known for its unique spirocyclic structure, which includes a sulfur and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. The oxidation of the sulfur atom to form the sulfoxide is then carried out using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride involves its interaction with specific molecular targets. The sulfoxide group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The spirocyclic structure allows for specific binding interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5lambda4-Thia-8-azaspiro[3.5]nonane 5-one hydrochloride: Similar structure but lacks the sulfoxide group.
5lambda4-Thia-8-azaspiro[3.5]nonane 5-sulfone hydrochloride: Contains a sulfone group instead of a sulfoxide.
8-Azaspiro[3.5]nonane derivatives: Variations in the ring system and functional groups.
Uniqueness
5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride is unique due to its sulfoxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar spirocyclic compounds .
Properties
IUPAC Name |
5λ4-thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-5-4-8-6-7(10)2-1-3-7;/h8H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDSNQUHDLLLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCS2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)
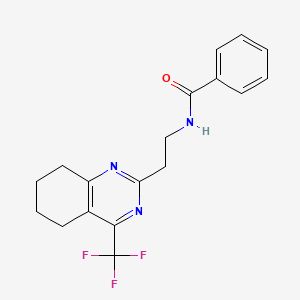
![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
![4-[(1-{[(butan-2-yl)carbamoyl]methyl}-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-butyl-N-methylbenzamide](/img/structure/B2878871.png)
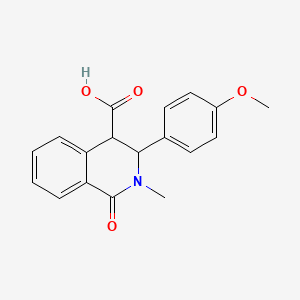
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
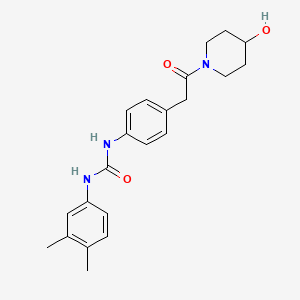
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)
![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)
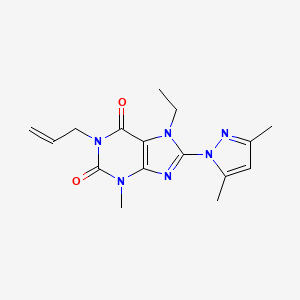
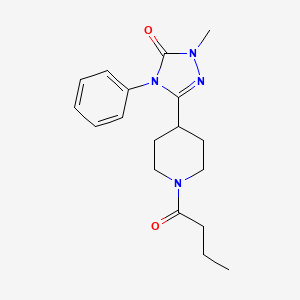
![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)
